N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide
Description
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure that includes an indene moiety, a piperazine ring, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)12-22-8-7-20-19(24)17(22)11-18(23)21-16-9-14-5-3-4-6-15(14)10-16/h3-6,13,16-17H,7-12H2,1-2H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITORMOJQRVIRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)NC2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the piperazine ring.
Substitution: Various substitution reactions can be performed on the indene and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They might be investigated for their efficacy in treating various ailments, including neurological disorders or infections.
Industry
Industrially, these compounds can be used in the development of new materials or as additives in various formulations.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indene and piperazine moieties could play a crucial role in binding to the target site, while the acetamide group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide: can be compared with other acetamides, indene derivatives, and piperazine-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
